- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487

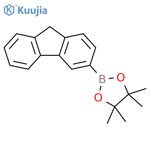

Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

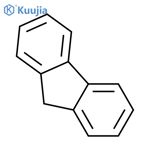

922706-40-9 structure

Productnaam:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS-nummer:922706-40-9

MF:C19H21BO2

MW:292.179845571518

MDL:MFCD16294548

CID:740034

PubChem ID:56925000

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische en fysische eigenschappen

Naam en identificatie

-

- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-

- Fluorene-2-boronic acid pinacol ester

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AMTB249

- 9H-Fluorene-2-boronic Acid Pinacol Ester

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene

- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- C19H21BO2

- MB14875

- OR303495

- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- CS-0153847

- F1245

- AS-2449

- EN300-317068

- DB-191708

- 922706-40-9

- AKOS016339780

- s11265

- SY128743

- SCHEMBL29265

- DTXSID60718876

- MFCD16294548

- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD16294548

- Inchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3

- InChI-sleutel: WVJQQLZHOADEAF-UHFFFAOYSA-N

- LACHT: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1

Berekende eigenschappen

- Exacte massa: 292.16300

- Monoisotopische massa: 292.1634601g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 1

- Complexiteit: 417

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 18.5

Experimentele eigenschappen

- Smeltpunt: 76.0 to 80.0 deg-C

- PSA: 18.46000

- LogboekP: 3.55700

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315; H319; H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Opslagvoorwaarde:Store at room temperature

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2449-0.5G |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | >95% | 0.5g |

£16.00 | 2025-02-08 | |

| abcr | AB264383-1g |

Fluorene-2-boronic acid pinacol ester, 95%; . |

922706-40-9 | 95% | 1g |

€63.20 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-5g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 5g |

¥289.0 | 2024-07-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51947-5g |

Fluorene-2-boronic acid pinacol ester, 95% |

922706-40-9 | 95% | 5g |

¥3479.00 | 2023-03-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT276-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 1g |

293.0CNY | 2021-08-04 | |

| TRC | F632035-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 1g |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM218987-25g |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 99% | 25g |

$*** | 2023-05-29 | |

| TRC | F632035-250mg |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 250mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-25g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 25g |

¥960.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224487-250mg |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 98% | 250mg |

¥78.00 | 2024-04-25 |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h

1.2 Reagents: Triethylamine ; 1 h

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C

Referentie

- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

Referentie

- Pyridine-Catalyzed Radical Borylation of Aryl Halides, Journal of the American Chemical Society, 2017, 139(2), 607-610

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

Referentie

- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C

Referentie

- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid ; pH 7

1.2 Reagents: Acetic acid ; pH 7

Referentie

- Preparation method of aryl borate and alkenyl borate, China, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane

Referentie

- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C

Referentie

- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes, Chemistry - A European Journal, 2020, 26(2), 423-427

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

Referentie

- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

Referentie

- Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide, Organic Letters, 2020, 22(2), 700-704

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C

Referentie

- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C

1.2 Reagents: Silica Solvents: Diethyl ether

1.2 Reagents: Silica Solvents: Diethyl ether

Referentie

- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2, ChemRxiv, 2021, 1, 1-7

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

Referentie

- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C

Referentie

- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h

Referentie

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

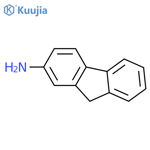

- 9H-Fluoren-2-amine,N,N-dimethyl-

- 2-Aminofluorene

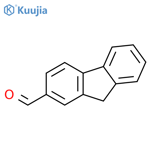

- Fluorene-2-carboxaldehyde

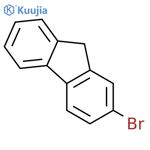

- 2-Bromofluorene

- 2,3-Dimethylbutane-2,3-diol

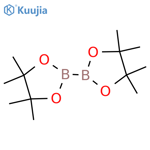

- Bis(pinacolato)diborane

- 2-Iodo-9H-fluorene

- Fluorene

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Gerelateerde literatuur

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

3. Back matter

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Gerelateerde producten

- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)

- 1342748-40-6(methyl 2-amino-3-(pyrimidin-5-yl)propanoate)

- 1806326-94-2(Ethyl 4-cyano-3-methoxy-5-(trifluoromethoxy)phenylacetate)

- 539807-40-4(N-(4-methylphenyl)-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

- 219509-82-7(1-Boc-4-ethoxycarbonyl Piperazine)

- 851403-25-3(N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide)

- 933736-21-1(3-2-(4-fluorophenyl)ethoxypiperidine)

- 2171628-98-9(3-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)

- 129302-13-2(1-1-(4-Chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-3-hydroxy-2-buten-1-one)

- 90891-06-8(ethyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):258.0